molecular formula C28H20Cl3N5O3 B304611 N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide

N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide

Cat. No. B304611
M. Wt: 580.8 g/mol
InChI Key: YGDWQUAJPZHSAO-JJKQSNDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide, also known as CQL-002, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth, inflammation, and neurodegeneration. N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide in lab experiments is its high purity. The synthesis method has been optimized to obtain a high yield of N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide with minimal impurities. Additionally, N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide has been extensively studied and its mechanism of action is well understood. However, one of the limitations of using N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide in lab experiments is its limited solubility in water. This may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, future studies could focus on optimizing the synthesis method to obtain even higher yields of N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide. Furthermore, the solubility of N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide could be improved to make it more suitable for use in various lab experiments. Finally, the safety and toxicity of N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide could be further investigated to determine its potential use in human clinical trials.
Conclusion:
In conclusion, N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide is a novel compound that has shown promising results in various studies. It has the potential to be used in the development of new drugs for the treatment of various diseases. The synthesis method has been optimized to obtain a high yield of N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide with minimal impurities. N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide has been extensively studied and its mechanism of action is well understood. However, its limited solubility in water may make it difficult to administer in certain experiments. There are several future directions for the study of N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide, including further investigation of its potential use in the treatment of various diseases, optimization of the synthesis method, and improvement of its solubility.

Synthesis Methods

The synthesis of N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide involves the reaction of 2-chloro-6-methoxy-3-quinolinecarbaldehyde and 2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenol in the presence of hydrazine hydrate. The reaction yields N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide as a yellow solid with a purity of over 98%. The synthesis method has been optimized to obtain a high yield of N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide with minimal impurities.

Scientific Research Applications

N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide

Molecular Formula

C28H20Cl3N5O3

Molecular Weight

580.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]-2-[2,4-dichloro-6-(1-phenylpyrazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C28H20Cl3N5O3/c1-38-22-7-8-25-17(10-22)9-18(28(31)34-25)13-32-35-26(37)16-39-27-23(11-20(29)12-24(27)30)19-14-33-36(15-19)21-5-3-2-4-6-21/h2-15H,16H2,1H3,(H,35,37)/b32-13+

InChI Key

YGDWQUAJPZHSAO-JJKQSNDFSA-N

Isomeric SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC(=O)COC3=C(C=C(C=C3Cl)Cl)C4=CN(N=C4)C5=CC=CC=C5

SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC(=O)COC3=C(C=C(C=C3C4=CN(N=C4)C5=CC=CC=C5)Cl)Cl

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC(=O)COC3=C(C=C(C=C3Cl)Cl)C4=CN(N=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.